4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 877637-54-2
VCID: VC4208990
InChI: InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3
SMILES: CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate

CAS No.: 877637-54-2

Cat. No.: VC4208990

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.43

* For research use only. Not for human or veterinary use.

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate - 877637-54-2

Specification

CAS No. 877637-54-2
Molecular Formula C20H18N2O4S
Molecular Weight 382.43
IUPAC Name [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate
Standard InChI InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3
Standard InChI Key BCWFLYPUKILOBW-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3

Introduction

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a synthetic organic compound characterized by a pyran ring fused with a pyrimidine moiety and a 2-phenylbutanoate ester group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a receptor antagonist. Below is a detailed analysis of its structural, synthetic, and pharmacological properties, supported by experimental data and research findings.

Core Structure

The compound features:

  • Pyran ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4.

  • Pyrimidine moiety: A sulfur-linked pyrimidine ring at position 6 of the pyran.

  • 2-phenylbutanoate ester: A branched ester group derived from 2-phenylbutanoic acid, attached at position 3 of the pyran.

Key Identifiers

PropertyValueSource
CAS Number877637-54-2
Molecular FormulaC₂₀H₁₈N₂O₄S
Molecular Weight382.43 g/mol
IUPAC Name[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate
SMILESCCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3

Synthesis and Characterization

Synthetic Methodology

The synthesis involves:

  • Pyran ring formation: Condensation reactions of appropriate precursors under controlled conditions.

  • Esterification: Introduction of the 2-phenylbutanoate group via esterification.

Key Reaction Steps

StepDescription
Pyran Ring FormationCyclization of intermediates (e.g., aldehydes and ketones) to form the pyran core.
Sulfur LinkageIncorporation of the pyrimidin-2-ylthio group via nucleophilic substitution.
EsterificationReaction of the hydroxyl group on the pyran with 2-phenylbutanoic acid derivatives.

Characterization Techniques

MethodPurpose
NMR SpectroscopyConfirmation of proton and carbon environments (¹H, ¹³C NMR).
HPLCPurity assessment and isomeric separation.
Mass SpectrometryMolecular weight verification (e.g., ESI-MS).

Pharmacological Profile

Mechanism of Action

The compound acts as an apelin receptor (APJ) antagonist, inhibiting apelin/APJ signaling pathways. This interaction is critical in cardiovascular regulation and energy metabolism .

Selectivity and Efficacy

ParameterValueSource
APJ AntagonismDemonstrated in cell-based assays; no significant activity at AT1 receptor (≥37-fold selectivity).
Off-Target EffectsMinimal binding to other GPCRs (e.g., κ-opioid, benzodiazepinone receptors) at 10 μM .
ApplicationRationale
Cardiovascular DiseasesAPJ antagonism may mitigate heart failure by modulating vascular tone and cardiac remodeling .
Metabolic DisordersPotential role in obesity treatment via regulation of energy balance and glucose homeostasis.

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221)Pyran-pyrimidine core + nitrobenzoateAPJ antagonist; used in cardiovascular studies .
Pyrazolo[3,4-d]pyrimidinePyrazole-pyrimidine fused ringCDK2 inhibitor; anticancer activity.

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